

Ebenifoline E-II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ebenifoline E-II	
Cat. No.:	B12381876	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **ebenifoline E-II**, a sesquiterpene pyridine alkaloid. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Core Physical and Chemical Properties

Ebenifoline E-II, a complex natural product, has been isolated from plant species of the Celastraceae family, including Maytenus ebenifolia and Euonymus laxiflorus. Its core structure consists of a polyoxygenated dihydroagarofuran sesquiterpene core linked to a substituted pyridine ring.

Property	Value	Source
Molecular Formula	C48H51NO18	[1]
Molecular Weight	929.93 g/mol	[1]
Melting Point	174-177 °C	[2]
Boiling Point (Predicted)	918.2 ± 65.0 °C	
Density (Predicted)	1.41 ± 0.1 g/cm ³	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Appearance	Amorphous solid	[2]

Spectroscopic Data

The structural elucidation of **ebenifoline E-II** was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

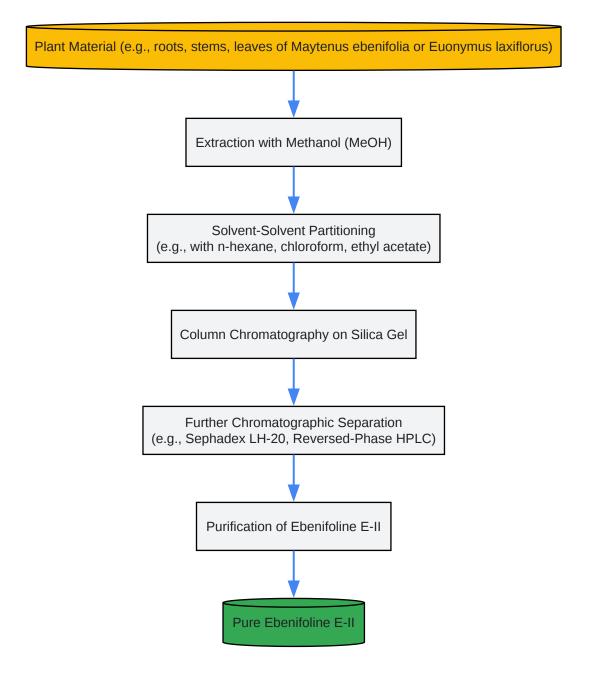
Mass Spectrometry

High-resolution mass spectrometry has been crucial in determining the elemental composition and molecular weight of **ebenifoline E-II**. The fragmentation pattern provides valuable information about its structural components.

lon	m/z
[M] ⁺	929
Fragment Ions	634, 262, 206, 178, 161, 107, 105

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for **ebenifoline E-II** have been reported in the scientific literature, enabling the complete assignment of its complex structure. The comprehensive NMR data can be found in the publication "Isolation, structural elucidation and conformational


analysis of sesquiterpene pyridine alkaloids from Maytenus ebenifolia Reiss" in the Journal of the Chemical Society, Perkin Transactions 1.[2][3]

Experimental Protocols Isolation and Purification of Ebenifoline E-II

While a specific, detailed protocol for the isolation of **ebenifoline E-II** is not readily available in a single source, a general methodology can be compiled from studies on related sesquiterpene pyridine alkaloids from Maytenus and Euonymus species.

General Workflow for Isolation:

Click to download full resolution via product page

Figure 1: Generalized workflow for the isolation of **ebenifoline E-II**.

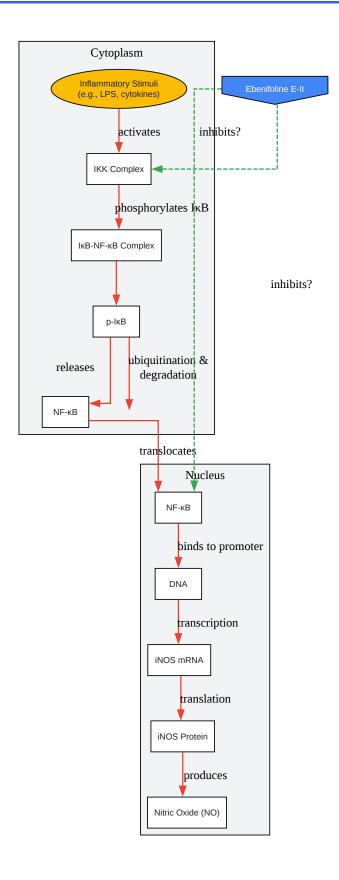
The process typically begins with the extraction of the dried and powdered plant material with methanol. The crude extract is then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. Further purification is achieved through various chromatographic techniques, including column chromatography on silica gel and Sephadex, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Ebenifoline E-II has demonstrated notable biological activities, including cytotoxicity and the inhibition of nitric oxide (NO) production. These activities suggest its potential as an anti-inflammatory and anti-cancer agent.

Cytotoxicity and Potential Anti-Cancer Effects

Ebenifoline E-II is reported to be cytotoxic.[4] While the precise mechanism of its cytotoxicity is yet to be fully elucidated, sesquiterpene pyridine alkaloids are known to exhibit anti-tumor properties.[5] A plausible mechanism of action is through the modulation of key signaling pathways involved in cell survival and proliferation.


Inhibition of Nitric Oxide Production and Anti-Inflammatory Potential

Ebenifoline E-II has been shown to inhibit the production of nitric oxide (NO).[5] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. The inhibition of NO production by sesquiterpene alkaloids is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.

Potential Signaling Pathway for NO Inhibition:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, including the expression of iNOS. Several sesquiterpene pyridine alkaloids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[6] It is hypothesized that **ebenifoline E-II** may also act through this pathway.

Click to download full resolution via product page

Figure 2: Hypothesized inhibition of the NF-кВ signaling pathway by **ebenifoline E-II**.

This proposed mechanism involves the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IkB. This, in turn, would keep NF-kB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS. Further research is required to confirm the precise molecular targets of **ebenifoline E-II** within this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. datapdf.com [datapdf.com]
- 2. Isolation, structural elucidation and conformational analysis of sesquiterpene pyridine alkaloids from Maytenus ebenifolia Reiss. X-Ray molecular structure of ebenifoline W-I Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ebenifoline E-II: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381876#ebenifoline-e-ii-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com